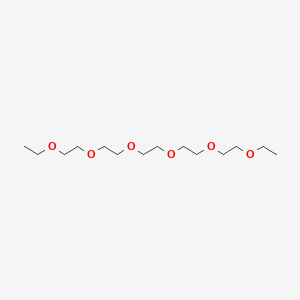

3,6,9,12,15,18-Hexaoxaicosane

Description

Properties

IUPAC Name |

1-ethoxy-2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O6/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFAFGFZFQHRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041473 | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23601-39-0 | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23601-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12,15,18-Hexaoxaeicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18-hexaoxaicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6,9,12,15,18-HEXAOXAEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72DU7F2YXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium Hydride-Mediated Alkylation

A representative procedure involves reacting hexaethylene glycol with sodium hydride (NaH) in dimethylformamide (DMF), followed by alkylation with brominated aryl compounds. For example, 1,21-bis(4-bromo-2-methylphenyl)-2,5,8,11,14,17,20-heptaoxaheneicosane was synthesized by treating hexaethylene glycol with NaH in DMF at 40–50°C, followed by the addition of 4-bromo-2-methylbenzyl bromide. This method achieved a 64% yield after purification via silica gel chromatography, highlighting the importance of inert solvents and controlled temperatures in minimizing side reactions.

Magnesium-Catalyzed Oligomerization

Alternative approaches employ magnesium turnings in isopropanol to facilitate ethylene oxide oligomerization. In a study synthesizing thiotetra(ethylene glycol) derivatives, Mg(OPr)₂ generated in situ served as a catalyst for coupling ethylene oxide units, yielding polyethers with defined chain lengths. While this method is less common for hexaoxaicosane specifically, it demonstrates the versatility of alkaline earth metals in ether bond formation.

Catalytic Oligomerization Techniques

Alkali Metal Hydroxides

Sodium hydroxide (NaOH) is widely used in industrial settings for its cost-effectiveness and efficiency. In a protocol adapted from porphyrazine synthesis, tetra(ethylene glycol) monomethyl ether was treated with NaOH and p-toluenesulfonyl chloride to form sulfonate intermediates, which were subsequently coupled to generate extended polyether chains. This method underscores the role of sulfonyl groups as leaving agents in etherification reactions.

Transition Metal Complexes

Although less documented for hexaoxaicosane, transition metal catalysts like chromium trioxide (CrO₃) have been explored for ethylene oxide polymerization. These catalysts enable precise control over molecular weight distribution but require stringent anhydrous conditions to prevent hydrolysis.

Purification and Characterization

Chromatographic Separation

Post-synthesis purification typically involves silica gel column chromatography with eluants such as ethyl acetate-hexane mixtures or methanol-dichloromethane gradients. These methods effectively remove unreacted monomers and byproducts, ensuring ≥95% purity as verified by nuclear magnetic resonance (NMR) spectroscopy.

Distillation

Industrial-scale processes often employ fractional distillation under reduced pressure to isolate hexaoxaicosane from reaction mixtures. This method is cost-effective for bulk production but may compromise yield due to the compound’s high boiling point.

Industrial-Scale Production

Continuous Reactor Systems

Modern facilities utilize continuous flow reactors to maintain optimal temperature (80–120°C) and pressure (2–5 atm) for ethylene oxide addition. These systems enhance reaction kinetics and reduce batch-to-batch variability, achieving throughputs of 100–500 kg/day.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for prevalent synthesis routes:

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18-Hexaoxaicosane can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the ether groups into alcohols.

Substitution: The compound can participate in substitution reactions where one of the ether groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the reagent used.

Scientific Research Applications

Drug Delivery Systems

- Biocompatibility : The compound has been studied for its role in drug delivery systems. Its structure allows for the encapsulation of therapeutic agents while maintaining biocompatibility and stability in biological environments.

Case Study: Lipid Membrane Interaction

- Research Findings : Studies indicate that 3,6,9,12,15,18-Hexaoxaicosane can influence membrane fluidity and permeability. This property is crucial for enhancing drug absorption rates in pharmaceutical applications .

Medical Applications

Potential in Pharmaceuticals

- New Drug Formulations : Research has explored the use of this compound in developing new drug formulations. Its unique structure can be tailored to improve the pharmacokinetics of various drugs .

Industrial Applications

Production of Polymers and Surfactants

- Industrial Use : The compound is employed in producing polymers and surfactants. Its ether linkages contribute to the physical properties of these materials, making them suitable for various applications in the chemical industry.

Similar Compounds

- Polyethylene Glycol (PEG) : A widely used polymer with varying chain lengths.

- Heptaethylene Glycol : Contains seven ether linkages and exhibits different physical properties.

Uniqueness

This compound stands out due to its specific chain length and number of ether linkages that confer distinct solubility and reactivity compared to other polyethers .

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane involves its interaction with various molecular targets and pathways. The compound’s ether linkages allow it to form hydrogen bonds and interact with other molecules, influencing their behavior and reactivity . In biological systems, it can interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Structural Analogs: Chain Length and Oxygen Content

Key Findings :

- Longer chains (e.g., 20-carbon vs. 14-carbon) improve water solubility and flexibility, critical for biomedical applications .

- Increasing oxygen density enhances hydrogen bonding capacity, boosting compatibility with hydrophilic drugs .

Functionalized Derivatives: Impact of Substituents

Table 2: Functional Modifications and Properties

Key Findings :

- Fluorination (e.g., perfluoro derivatives) drastically increases chemical inertness and thermal stability, making it suitable for harsh environments .

- Esterification introduces sites for polymerization, enabling tunable material properties .

- Amino-terminated derivatives facilitate covalent bonding with biomolecules, enhancing therapeutic targeting .

Table 3: Performance in Drug Delivery Systems

Key Findings :

Biological Activity

3,6,9,12,15,18-Hexaoxaicosane, also known as heptaethylene glycol (CAS Number: 5617-32-3), is a poly(ethylene glycol) compound characterized by its repeating ethylene glycol units and terminal hydroxyl groups. This compound has garnered attention in various fields due to its unique properties and potential biological activities. This article explores the biological activity of hexaoxaicosane, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C14H30O8

Molecular Weight: 326.38 g/mol

IUPAC Name: this compound-1,20-diol

The structure of hexaoxaicosane consists of a long hydrophilic polyethylene glycol chain which enhances its solubility in aqueous environments. The presence of hydroxyl groups allows for further derivatization and interaction with various biological molecules.

1. Interaction with Cellular Mechanisms

Research indicates that hexaoxaicosane can influence cellular mechanisms through its hydrophilic properties. The compound has been utilized in studies assessing its role as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells. This application highlights the potential of hexaoxaicosane in targeted drug delivery systems and its role in modulating protein levels in therapeutic contexts .

2. Immune Modulation

In a study focused on T-cell receptor (TCR) interactions, hexaoxaicosane was not specifically tested for direct biological activity but was included among compounds screened for their potential to modulate immune responses . While the results did not indicate direct activity for hexaoxaicosane itself, the context suggests that compounds with similar structures may influence T-cell signaling pathways indirectly through their effects on TCR dynamics.

Table 1: Summary of Biological Activities Related to Hexaoxaicosane

Applications in Therapeutics

The unique properties of hexaoxaicosane have led to its exploration in various therapeutic applications:

- Targeted Drug Delivery: Due to its hydrophilic nature and ability to form complexes with drugs, it serves as an effective carrier for drug delivery systems.

- Biomarker Detection: Its chemical structure allows it to be utilized in biosensors for biomarker detection in diseases such as cancer and Alzheimer’s disease .

- Formulation of Amphiphiles: It has been used to prepare synthetic amphiphiles that can form micelles for drug encapsulation and delivery .

Q & A

Q. How can 3,6,9,12,15,18-Hexaoxaicosane be synthesized and validated for purity in academic research?

- Methodological Answer : Synthesis typically involves iterative etherification reactions under controlled conditions. For example, similar polyether compounds are synthesized using stepwise nucleophilic substitution with thiol or hydroxyl precursors in anhydrous solvents like chloroform under inert gas (e.g., argon) at low temperatures (0–5°C) . Post-synthesis, purity validation requires a combination of analytical techniques:

- HPLC with refractive index detection to separate and quantify oligomeric impurities.

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and terminal functional groups.

- Mass spectrometry (MS) for molecular weight verification.

Experimental teaching frameworks emphasize iterative refinement of reaction parameters (e.g., solvent polarity, catalyst loading) to minimize side products .

Q. What experimental design considerations are critical when incorporating this compound into supramolecular systems?

- Methodological Answer : Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility but may compete with host-guest interactions.

- Stoichiometric ratios : Precisely control guest molecule ratios to avoid non-specific aggregation.

- Temperature/pH stability : Conduct pilot studies to assess conformational changes under varying conditions.

Factorial design principles (e.g., 2^k designs) are recommended to systematically evaluate interactions between variables . For example, a 2³ design could test solvent polarity, temperature, and concentration effects on binding affinity.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to study this compound's solvation behavior in non-aqueous solvents?

- Methodological Answer :

- Forcefield parameterization : Use quantum mechanical calculations (e.g., DFT) to derive accurate partial charges for oxygen atoms in the ether backbone.

- Solvent modeling : Explicit solvent models (e.g., OPLS-AA for DMSO) improve accuracy over implicit models.

- Simulation protocols :

- Equilibrate systems for ≥100 ns to account for slow conformational rearrangements.

- Analyze radial distribution functions (RDFs) to quantify solvent-shell structure.

Integration with AI-driven tools (e.g., COMSOL Multiphysics) enables real-time parameter adjustments and predictive modeling of solvent effects . Process control frameworks for chemical engineering simulations further enhance reproducibility .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations of this compound's conformational stability?

- Methodological Answer : Contradictions often arise from:

- Approximation errors in modeling (e.g., neglecting solvent entropy contributions).

- Experimental artifacts (e.g., impurities in synthesized batches).

Resolution strategies include: - Multi-scale modeling : Combine DFT (for electronic structure) with coarse-grained MD (for long-time dynamics).

- Sensitivity analysis : Quantify how variations in forcefield parameters impact predicted stability.

- Cross-validation : Compare results from orthogonal techniques (e.g., X-ray crystallography vs. circular dichroism).

Theoretical frameworks emphasize iterative alignment of ontological assumptions (e.g., rigidity of the ether backbone) with empirical data .

Q. How can researchers design experiments to investigate this compound's role in peptide-based biomaterials?

- Methodological Answer :

- Functionalization protocols : Covalent conjugation via terminal amine/acid groups (e.g., EDC/NHS chemistry) requires pH optimization (6.5–7.5) to avoid hydrolysis .

- Characterization :

- CD spectroscopy to monitor peptide secondary structure retention.

- TEM/AFM for nanostructural imaging.

Student-led investigations highlight the importance of autonomy in experimental design, such as pilot trials to test reaction kinetics under varying molar ratios .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing structure-property relationships in this compound derivatives?

- Methodological Answer :

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with thermal stability (TGA data).

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking chain length to solubility.

- Bayesian inference : Quantify uncertainty in predictive models for material performance.

Research training programs emphasize integrating statistical literacy with domain-specific knowledge (e.g., chemical bonding principles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.